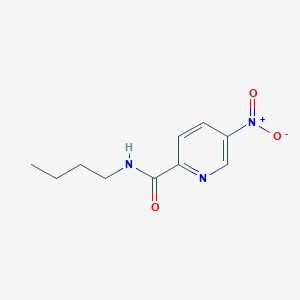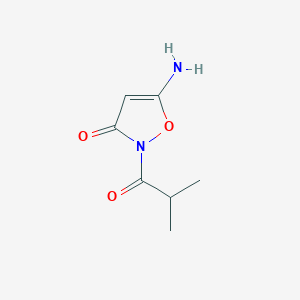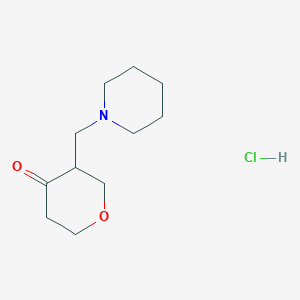![molecular formula C7H12ClN3O B1379639 [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride CAS No. 1609407-86-4](/img/structure/B1379639.png)
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride
Overview
Description
“[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3O . It is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves annulation reactions, followed by desulfurization and intramolecular rearrangement . In one study, a compound was synthesized by treating a precursor with 3,5-dimethoxybenzoic acid, EDC·HCl, and sodium acetate, yielding the final product in a 37% yield .
Molecular Structure Analysis
The molecular structure of “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .
Chemical Reactions Analysis
The chemical reactions involving “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” can be studied using various techniques. For instance, the yield of the reaction can be determined, and the reaction conditions can be optimized to increase the yield . The reaction mechanism can also be studied to understand the steps involved in the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .
Scientific Research Applications
1. Chemical Reactions and Synthesis
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride has been a subject of study in chemical reactions and synthesis. For instance, Jäger et al. (2002) explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of tertiary amine and ring fission of the oxadiazole system (Jäger, Laggner, Mereiter, & Holzer, 2002). Additionally, synthesis techniques have been investigated for related oxadiazole compounds, as evidenced in studies by Latthe, Sunagar, & Badami (2007) (Latthe, Sunagar, & Badami, 2007).
2. Biomedical Research
In the field of biomedical research, oxadiazoles, including compounds similar to [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride, have shown potential. Ahsan et al. (2020) synthesized a series of N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines, exhibiting significant antiproliferative and antioxidant activities, indicating potential in cancer drug discovery (Ahsan et al., 2020).
3. Antimicrobial and Anti-inflammatory Potential
Research by Khan & Akhtar (2003) and Tien et al. (2016) demonstrates the antimicrobial activity of 1,3,4-oxadiazole derivatives, similar to [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride (Khan & Akhtar, 2003), (Tien, Duc Tran Thi Cam, Ha Bui Manh, & D. N. Dang, 2016). These studies highlight the potential of such compounds in developing new antimicrobial and anti-inflammatory drugs.
Future Directions
The future directions for research on “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” could include further studies on its synthesis, characterization, and potential applications. For instance, its biological activity could be studied in more detail, and its potential uses in medicine or industry could be explored .
properties
IUPAC Name |
1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-8-4-6-9-7(11-10-6)5-2-3-5;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPPHFDKFVIHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



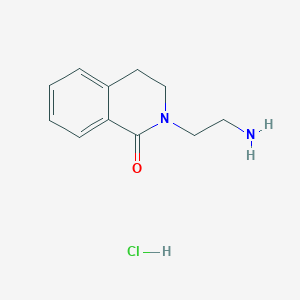

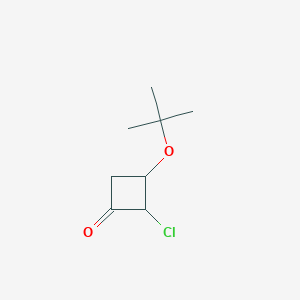
![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)
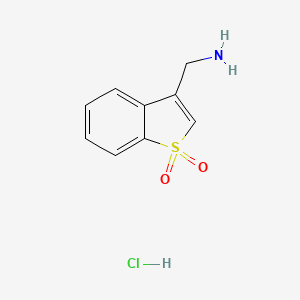

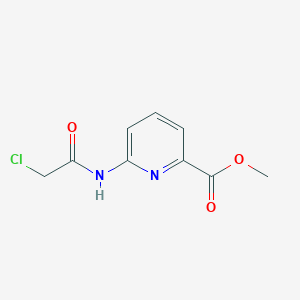

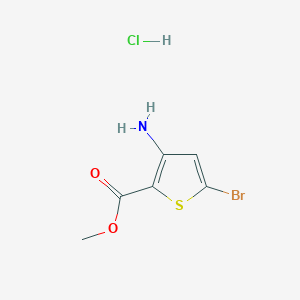
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
